molecular formula C9H5F2N3O2 B1462209 1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1038240-82-2

1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1462209
CAS RN: 1038240-82-2
M. Wt: 225.15 g/mol
InChI Key: ZIUDQRGAWDURQM-UHFFFAOYSA-N
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Description

The compound “1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a carboxylic acid group and a 2,4-difluorophenyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1H-1,2,4-triazole derivatives have been synthesized for various purposes, including as Strigolactone biosynthesis inhibitors . The synthesis of these compounds often involves complex organic reactions .

Scientific Research Applications

Analytical Method Development for Fluconazole

Researchers developed and validated an analytical method using LC-MS/MS for quantifying genotoxic impurities in fluconazole, notably 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its precursor. This method is pivotal for ensuring the safety and purity of the drug (Devanna & Reddy, 2016).

Triazole-based Scaffolds in Peptidomimetics

The molecule 5-amino-1,2,3-triazole-4-carboxylic acid, related to the compound , is crucial for crafting peptidomimetics and biologically active compounds. Notably, its chemistry is versatile, despite challenges like the Dimroth rearrangement, leading to innovative triazole-containing compounds with significant biological activity (Ferrini et al., 2015).

Spectroscopic and Computational Analysis

A novel triazole derivative was synthesized and analyzed through spectroscopic methods and density functional theory (DFT), underscoring the utility of 1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives in theoretical and computational chemistry (Zacharias et al., 2018).

Synthesis and Antimicrobial Activity

Substituted 1,2,3-triazoles, structurally related to the compound in focus, were synthesized and tested for their antimicrobial properties, indicating the potential of such compounds in pharmaceutical applications (Holla et al., 2005).

properties

IUPAC Name

1-(2,4-difluorophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N3O2/c10-5-1-2-8(6(11)3-5)14-4-7(9(15)16)12-13-14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUDQRGAWDURQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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